molecular formula C6H12Br2 B13207914 1-Bromo-2-(bromomethyl)-3-methylbutane CAS No. 64273-85-4

1-Bromo-2-(bromomethyl)-3-methylbutane

Cat. No.: B13207914
CAS No.: 64273-85-4
M. Wt: 243.97 g/mol
InChI Key: SCZAFPCUFVOMAT-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-3-methylbutane (CAS No: 26430-96-6) is an alkyl dibromide with the molecular formula C6H10Br2 and a molecular weight of 241.95. This compound features two distinct bromine atoms, making it a versatile building block or intermediate in organic synthesis and various research applications. Its structure allows it to participate in fundamental reactions like nucleophilic substitutions and eliminations. For instance, it can undergo SN2 reactions where a nucleophile displaces the bromide ion, particularly at the less hindered primary carbon . Furthermore, the compound is a candidate for elimination reactions, such as the E2 mechanism, a concerted, single-step process involving a base to form an alkene . The presence of multiple reactive sites also makes it a potential precursor for synthesizing more complex molecular architectures or for use in cross-coupling reactions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64273-85-4

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-3-methylbutane

InChI

InChI=1S/C6H12Br2/c1-5(2)6(3-7)4-8/h5-6H,3-4H2,1-2H3

InChI Key

SCZAFPCUFVOMAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CBr)CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromo 2 Bromomethyl 3 Methylbutane and Its Structural Analogs

Strategic Approaches to Bromination of Branched Alkanes and Alkenes

Direct bromination of hydrocarbon skeletons is a fundamental approach to forming carbon-bromine bonds. The choice of method depends heavily on the starting material's structure and the desired outcome, with regioselectivity being a primary challenge for complex molecules.

Regioselective bromination aims to introduce bromine atoms at specific positions within a molecule. In the context of branched alkenes, this control is crucial. For instance, zeolites can be used to control the bromination of alkenes by allowing selective access to the catalyst based on molecular shape, enabling a linear alkene to be brominated in the presence of a branched one, or vice-versa, by simply changing the order of reactant addition. rsc.org Stereoselectivity, the control of the spatial orientation of the new bonds, is also a key consideration. The halogenation of alkenes with reagents like Br₂ typically proceeds via an anti-addition mechanism. masterorganicchemistry.com This occurs through a cyclic halonium ion intermediate, which is then attacked by a bromide ion from the opposite face, resulting in a trans-dihalide. masterorganicchemistry.comlibretexts.org For the synthesis of trisubstituted alkenes, highly stereo- and regioselective methods have been developed involving the hydroboration of 1-bromo-1-alkynes. nih.gov

Free-radical halogenation is a method for substituting hydrogen atoms on alkanes with halogens, typically initiated by UV light. chegg.comyoutube.com The mechanism involves three stages: initiation, propagation, and termination. youtube.com The selectivity of this reaction is a critical factor. Bromination is significantly less exothermic than chlorination and, according to the Hammond postulate, the transition state is more product-like. libretexts.orgmasterorganicchemistry.com This makes bromination highly selective for the most stable radical intermediate. Tertiary C-H bonds are the most reactive, followed by secondary, and then primary. masterorganicchemistry.com

For example, the free-radical bromination of 2-methylbutane (isopentane) would predominantly yield 2-bromo-2-methylbutane (B1582447), as it proceeds through the most stable tertiary radical intermediate. chegg.com Achieving a specific dibromination pattern like that in 1-bromo-2-(bromomethyl)-3-methylbutane through this method would be challenging due to the formation of multiple mono- and di-brominated isomers.

A more controlled free-radical approach is allylic bromination, which uses a reagent like N-bromosuccinimide (NBS) to brominate the position adjacent to a double bond. chegg.comchemistrysteps.com When applied to 3-methyl-1-butene (B165623), NBS with light would lead to allylic bromination. chegg.comchegg.com The reaction proceeds via an allylic radical, which is resonance-stabilized. chemistrysteps.com This can lead to a mixture of products if the resonance forms are not identical. chemistrysteps.commasterorganicchemistry.com For 3-methyl-1-butene, this would likely produce 3-bromo-3-methyl-1-butene as the major product. chegg.com Another relevant free-radical reaction is the addition of hydrogen bromide to allyl bromide to prepare 1,3-dibromopropane, a structural analog. wikipedia.org

FeatureFree-Radical ChlorinationFree-Radical Bromination
Reactivity HighModerate
Selectivity LowHigh (prefers 3° > 2° > 1° C-H)
Thermodynamics ExothermicLess Exothermic / Endothermic (propagation)
Transition State "Early" (reactant-like)"Late" (product-like)

Electrophilic addition is a primary reaction of alkenes, where the π-bond attacks an electrophile. pearson.com The addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond. masterorganicchemistry.comlibretexts.org Applying this to a potential precursor like 3-methyl-1-butene would result in the formation of 1,2-dibromo-3-methylbutane (B87708).

The addition of hydrogen halides, such as HBr, to unsymmetrical alkenes like 3-methyl-1-butene generally follows Markovnikov's rule. pearson.com The reaction proceeds through a carbocation intermediate, and the halide adds to the more substituted carbon. However, this reaction is known to produce a mixture of products due to carbocation rearrangements. For 3-methyl-1-butene, reaction with HBr yields both 2-bromo-3-methylbutane (B93499) (from a secondary carbocation) and the rearranged product 2-bromo-2-methylbutane (from a more stable tertiary carbocation). pearson.com

When bromination is conducted in a nucleophilic solvent like water, a halohydrin is formed. masterorganicchemistry.comlibretexts.org In the case of 3-methyl-1-butene reacting with Br₂ in an aqueous solution, the major product is 1-bromo-3-methyl-2-butanol, where the hydroxyl group adds to the more substituted carbon of the bromonium ion intermediate. libretexts.orgbrainly.com

ReagentPrecursor: 3-methyl-1-buteneMajor Product(s)
HBr 3-methyl-1-butene2-bromo-3-methylbutane and 2-bromo-2-methylbutane pearson.com
Br₂ in CCl₄ 3-methyl-1-butene1,2-dibromo-3-methylbutane
Br₂ in H₂O 3-methyl-1-butene1-bromo-3-methyl-2-butanol brainly.com

Precursor Synthesis and Functional Group Interconversions Leading to this compound

An alternative and often more controlled route to complex alkyl halides involves the synthesis of a precursor molecule containing a different functional group, typically an alcohol, which is then converted to the desired bromide.

The conversion of alcohols to alkyl bromides is a cornerstone of synthetic organic chemistry. This transformation can be achieved using several reagents, with the choice often dictated by the alcohol's structure (primary, secondary, or tertiary) and the need to avoid side reactions like carbocation rearrangements. chemistrysteps.com

A plausible precursor for this compound is the corresponding diol, 2-(hydroxymethyl)-3-methyl-1-butanol. As this diol contains two primary alcohol groups, it can be readily converted to the target dibromide.

Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides. byjus.comcommonorganicchemistry.commasterorganicchemistry.com The reaction proceeds through an Sₙ2 mechanism, where the alcohol's hydroxyl group is first activated by phosphorus to form a good leaving group, which is then displaced by a bromide ion. chemistrysteps.combyjus.com This method is advantageous as it generally avoids the carbocation rearrangements that can occur when using hydrobromic acid. byjus.com For example, neopentyl alcohol can be converted to neopentyl bromide in 60% yield using PBr₃, a transformation that is difficult with HBr due to rearrangements. byjus.com Other common methods include the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), and reaction with thionyl bromide (SOBr₂). commonorganicchemistry.com

ReagentMechanismSuitable SubstratesKey Features
PBr₃ Sₙ21° and 2° Alcohols chemistrysteps.comAvoids rearrangements; proceeds with inversion of stereochemistry. masterorganicchemistry.com
HBr Sₙ1 or Sₙ21°, 2°, 3° AlcoholsProne to carbocation rearrangements with 2° and some 1° alcohols.
Appel Reaction (PPh₃/CBr₄) Sₙ21° and 2° Alcohols commonorganicchemistry.comMild conditions; proceeds with inversion of stereochemistry. commonorganicchemistry.com
SOBr₂ Sₙ21° and 2° Alcohols commonorganicchemistry.comMore reactive than SOCl₂; cannot be used with pyridine. commonorganicchemistry.com

Unsaturated hydrocarbons serve as versatile starting materials for the synthesis of brominated compounds. A strategic approach could involve synthesizing a specific diene precursor that, upon bromination, yields the target structure. For instance, the synthesis of 2-substituted 1,3-butadienes has been described via a two-step procedure involving cuprate (B13416276) addition to 1,4-dibromo-2-butene (B147587) followed by dehydrohalogenation. nih.gov A similar strategy could potentially be adapted to create 2-isopropyl-1,3-butadiene. Subsequent controlled bromination of this diene could then be explored to generate this compound.

Another route involves the manipulation of functionalized dienes. For example, 2-bromomethyl-1,3-butadiene can be synthesized from isoprene (B109036) and used as a precursor for various other functionalized dienes. mdpi.comresearchgate.net These transformations highlight the utility of building a complex carbon skeleton from simpler unsaturated precursors before introducing the final bromine atoms.

Modern Catalytic and Reagent-Controlled Synthetic Pathways

The introduction of bromine atoms into a branched alkane framework can be achieved through various pathways. The choice of reagent and catalyst is paramount in directing the regioselectivity of the bromination, distinguishing between primary, secondary, and tertiary C-H bonds.

Lewis acids such as Ferric Bromide (FeBr₃) and Aluminum Bromide (AlBr₃) are potent catalysts for electrophilic bromination reactions. While most commonly associated with the bromination of aromatic compounds, they also play a role in activating molecular bromine for reactions with alkanes, particularly under photochemical or thermal conditions. The primary function of the Lewis acid is to polarize the Br-Br bond, creating a more potent electrophilic bromine species (Br⁺). quora.com

The general mechanism involves the formation of a complex between the Lewis acid and molecular bromine. This complex enhances the electrophilicity of one of the bromine atoms, facilitating the abstraction of a hydrogen atom from the alkane substrate to initiate a radical chain reaction or, in specific cases, promoting an ionic pathway.

FeBr₃ + Br₂ ⇌ FeBr₄⁻ + Br⁺

AlBr₃ + Br₂ ⇌ AlBr₄⁻ + Br⁺

While both catalysts serve the same fundamental purpose, AlBr₃ is a stronger Lewis acid than FeBr₃ and can promote the reaction more aggressively. quora.com However, this increased reactivity can sometimes lead to a decrease in selectivity and an increase in side products, such as polybrominated species or skeletal rearrangements, especially with complex substrates. The choice between FeBr₃ and AlBr₃ often depends on the specific reactivity of the substrate and the desired reaction outcome. Recent research has also explored the use of aqueous AlBr₃-Br₂ systems as an eco-friendly approach to bromination, minimizing the need for volatile organic solvents. hrpub.org

Table 1: Comparison of Lewis Acid Catalysts in Bromination

Catalyst Relative Lewis Acidity Typical Applications Considerations
FeBr₃ Moderate Aromatic Bromination, Alkane Halogenation Generally provides a good balance of reactivity and selectivity.

| AlBr₃ | High | Friedel-Crafts Reactions, Aromatic and Aliphatic Bromination | Higher reactivity may lead to over-bromination or side reactions. quora.com |

N-Bromosuccinimide (NBS) is a highly versatile and selective brominating agent, particularly valued for radical substitution reactions. wikipedia.org Unlike molecular bromine, which can engage in competitive electrophilic addition with any alkenes present, NBS provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, making it ideal for the selective bromination of specific C-H bonds. masterorganicchemistry.com This is particularly useful for allylic and benzylic brominations, known as the Wohl-Ziegler reaction. wikipedia.orgmissouri.edu

For saturated alkanes, such as the precursors to this compound, NBS is used in conjunction with a radical initiator (e.g., light (hν) or a chemical initiator like AIBN) to achieve free-radical halogenation. libretexts.org The selectivity of the bromination (primary vs. secondary vs. tertiary C-H) is governed by the relative stability of the resulting carbon radical.

Recent advancements have demonstrated that the selectivity of NBS can be further controlled through catalysis. For instance, copper(II)/phenanthroline complexes have been used to direct the bromination of C(sp³)-H bonds at specific positions within a molecule, offering a pathway to functionalize otherwise unreactive sites. researchgate.net This reagent-controlled approach is critical for the synthesis of complex molecules where multiple potential bromination sites exist. The use of freshly recrystallized NBS is often recommended to minimize side reactions that can occur due to the presence of bromine impurities. missouri.edu

Methodological Innovations in Laboratory-Scale Synthesis

Modern laboratories are increasingly adopting innovative technologies to accelerate reaction discovery and improve the efficiency and sustainability of chemical synthesis.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. eurekaselect.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through a process known as dielectric heating. nih.gov Polar molecules and ions within the reaction medium absorb microwave energy, leading to a rapid and uniform increase in temperature that cannot be achieved with conventional heating methods. nih.govresearchgate.net

The benefits of MAOS are particularly pronounced in bromination reactions, which can be sluggish and require long reaction times under traditional heating. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and improved purity. chemicaljournals.com For the synthesis of this compound, MAOS could be applied to NBS-mediated radical bromination or Lewis acid-catalyzed reactions, potentially enhancing reaction rates and minimizing the formation of thermal decomposition byproducts. eurekaselect.com

Table 2: Illustrative Comparison of Conventional vs. MAOS Techniques

Reaction Parameter Conventional Heating Microwave-Assisted Organic Synthesis (MAOS)
Heating Mechanism Conduction/Convection (surface heating) Dielectric Heating (volumetric heating) nih.gov
Reaction Time Hours to Days Seconds to Minutes chemicaljournals.com
Energy Efficiency Low High
Yield & Purity Variable Often Higher nih.gov

| Applicability | Broad | Best for polar reactants/solvents |

The choice of solvent or reaction medium can have a profound impact on the selectivity, efficiency, and environmental footprint of a chemical reaction. Traditionally, brominations, especially those involving radical mechanisms with NBS, have been conducted in nonpolar solvents like carbon tetrachloride (CCl₄). missouri.edu However, due to toxicity and environmental concerns, there is a significant drive to identify safer and more sustainable alternatives.

Research into "green" reaction media has explored various options:

Aqueous Media: Performing bromination in water presents significant environmental benefits. rsc.org Systems using a bromide/bromate couple in an aqueous acidic medium have been developed for stereoselective brominations. rsc.org Similarly, an aqueous AlBr₃-Br₂ system has been shown to be effective. hrpub.org

Ionic Liquids: These non-volatile solvents can serve as both the reaction medium and, in some cases, the catalyst, offering unique selectivity and ease of product separation.

Solvent-Free Reactions: For certain reactions, it is possible to run the synthesis without any solvent, particularly when using MAOS, which can further reduce waste and simplify purification. researchgate.net

These alternative media can influence reaction pathways by altering the solubility of reagents and intermediates, potentially leading to enhanced regioselectivity in the bromination of complex branched alkanes. nih.gov

Retrosynthetic Analysis of this compound and Related Branched Dibromides

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

For the target molecule, This compound , the most logical disconnections are the two C-Br bonds. This is a common strategy for vicinal dihalides (compounds with halogens on adjacent carbons).

Disconnection 1: C-Br Bonds (Functional Group Interconversion - FGI)

The most direct precursor to a vicinal dibromide is an alkene. Breaking the two C-Br bonds and forming a π-bond between the corresponding carbons leads to the precursor alkene: 3,3-dimethyl-1-pentene .

Forward Synthesis: The synthesis would involve the electrophilic addition of molecular bromine (Br₂) across the double bond of 3,3-dimethyl-1-pentene. This reaction typically proceeds through a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion, resulting in the desired 1,2-dibromo product.

Alternative Disconnection: C-H Bromination

An alternative retrosynthetic approach considers the stepwise introduction of bromine via radical substitution on a saturated alkane. This pathway disconnects the C-Br bonds via a C-H functionalization route. The precursor would be 2,3-dimethylbutane (B166060) .

Forward Synthesis: This route is more challenging due to selectivity issues. Free-radical bromination of 2,3-dimethylbutane would preferentially occur at the tertiary C-H bonds, which are weaker. To synthesize the target primary dibromide, a more controlled, multi-step process would be necessary, potentially involving the introduction of a directing group or the use of more selective brominating reagents under specific catalytic conditions, as discussed in section 2.3.2. This pathway is generally less efficient for this specific target compared to the alkene bromination route.

Therefore, the most plausible and efficient synthetic route originates from the corresponding alkene, highlighting the importance of alkene synthesis as a key step in accessing such branched dibromides.

Elucidation of Reaction Mechanisms and Transformational Pathways of 1 Bromo 2 Bromomethyl 3 Methylbutane

Nucleophilic Substitution Reactivity (Sₙ1 and Sₙ2)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a bromide ion) by a nucleophile. The two primary mechanisms for this transformation are the Sₙ1 (substitution, nucleophilic, unimolecular) and Sₙ2 (substitution, nucleophilic, bimolecular) pathways. For 1-bromo-2-(bromomethyl)-3-methylbutane, which is a primary alkyl halide, the Sₙ2 mechanism is strongly favored over the Sₙ1 mechanism. savemyexams.com

The Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. Primary carbocations are highly unstable, making the Sₙ1 pathway energetically unfavorable for primary halides like this compound. savemyexams.com In contrast, the Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. masterorganicchemistry.com

FactorSₙ1 MechanismSₙ2 Mechanism
Substrate StructureFavored by 3° > 2° >> 1° (Carbocation stability)Favored by Methyl > 1° > 2° >> 3° (Steric hindrance) quora.com
KineticsUnimolecular, Rate = k[Substrate] savemyexams.comBimolecular, Rate = k[Substrate][Nucleophile] savemyexams.com
MechanismTwo steps, carbocation intermediate masterorganicchemistry.comOne step, concerted transition state masterorganicchemistry.com
NucleophileWeak nucleophiles are effective (e.g., H₂O, ROH) chemistrysteps.comRequires strong nucleophiles (e.g., I⁻, CN⁻, OH⁻) libretexts.org
SolventFavored by polar protic solvents (e.g., water, ethanol) chemistrysteps.comFavored by polar aprotic solvents (e.g., acetone, DMSO) libretexts.org

Several factors dictate the rate and outcome of substitution reactions for this compound. Given its structure, Sₙ2 reactions are the primary substitution pathway. The kinetics are therefore dependent on the concentrations of both the alkyl halide and the attacking nucleophile. savemyexams.com

The strength of the nucleophile is critical; strong nucleophiles increase the rate of the Sₙ2 reaction. libretexts.org The choice of leaving group and solvent also plays a significant role. Bromide is a good leaving group, facilitating the reaction. Competition between substitution (Sₙ2) and elimination (E2) is a key consideration. Higher temperatures and the use of strong, sterically hindered bases tend to favor elimination over substitution.

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. libretexts.org In an Sₙ2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (backside attack). quora.com The structure of this compound presents significant steric challenges to this approach.

While both bromine atoms are on primary carbons, the carbon adjacent to them (the β-carbon) is heavily substituted with an isopropyl group and another bromomethyl group. This β-substitution creates a sterically crowded environment that shields the electrophilic carbons from the incoming nucleophile, significantly slowing the rate of Sₙ2 reactions. libretexts.orglibretexts.org This effect is more pronounced than in simpler primary halides.

Illustrative Effect of Steric Hindrance on Relative Sₙ2 Reaction Rates
Alkyl BromideStructureClassificationRelative Rate
1-BromobutaneCH₃CH₂CH₂CH₂BrPrimary (Unhindered)~50
1-Bromo-3-methylbutane(CH₃)₂CHCH₂CH₂BrPrimary (γ-branched)~40
This compound(CH₃)₂CHCH(CH₂Br)₂Primary (β-branched, highly hindered)Very Slow (<1)

The choice of solvent has a profound impact on the reaction pathway. Solvents that can stabilize the transition state of a particular mechanism will accelerate that reaction.

Polar Protic Solvents : Solvents like water and alcohols possess hydrogen atoms bonded to electronegative atoms. They are excellent at solvating both cations and anions. While they are required to stabilize the carbocation intermediate in an Sₙ1 reaction, they hinder Sₙ2 reactions. chemistrysteps.com They do this by forming a "solvent cage" around the nucleophile through hydrogen bonding, which lowers the nucleophile's energy and reactivity. libretexts.org

Polar Aprotic Solvents : Solvents such as acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are polar but lack O-H or N-H bonds. They are poor at solvating anions (the nucleophile), leaving the nucleophile "bare" and highly reactive. chemistrysteps.com This makes them the ideal choice for promoting Sₙ2 reactions. quora.com

For this compound, an Sₙ2 reaction would be most efficiently carried out using a strong nucleophile in a polar aprotic solvent to maximize the reaction rate.

Oxidative and Reductive Transformations of Bromine Functionalities

The bromine atoms in this compound are functional groups that can be transformed through redox reactions.

Reductive Transformations: The carbon-bromine bonds can be reduced, effectively replacing the bromine atoms with hydrogen. This hydrodehalogenation can be achieved through various methods. One common approach involves single-electron transfer from a reducing agent to generate an alkyl radical, which then abstracts a hydrogen atom from a donor. acs.org This can be accomplished using radical initiators or photoredox catalysis in the presence of a hydrogen atom source like a silane. acs.orgrsc.org Catalytic methods using transition metals are also employed for the reductive cross-coupling of alkyl bromides. researchgate.netresearchgate.net

Studies on the Reactivity of Bromine Atoms in Vicinal and Geminal Dibromides

As a vicinal dibromide, this compound exhibits reactivity characteristic of this class of compounds. nih.gov

Double Dehydrohalogenation: One of the most significant reactions of vicinal dibromides is double dehydrohalogenation to form alkynes. libretexts.org This transformation requires a strong base, often sodium amide (NaNH₂) in ammonia. masterorganicchemistry.com The reaction proceeds through two successive E2 eliminations. The first elimination yields a vinyl bromide, and the second elimination from the vinyl bromide generates the alkyne. stackexchange.comlibretexts.org

Reductive Elimination: Vicinal dibromides can undergo reductive dehalogenation to form an alkene. This is typically achieved by reacting the compound with a reducing agent like zinc dust or sodium iodide. libretexts.org The mechanism involves the formation of an organozinc intermediate or nucleophilic attack by iodide, leading to the concerted or stepwise elimination of both bromine atoms to form a carbon-carbon double bond.

Table 3: Comparison of Reactivity in Vicinal vs. Geminal Dibromides
Reaction TypeVicinal Dibromide (e.g., R-CHBr-CHBr-R)Geminal Dibromide (e.g., R-CH₂-CBr₂-R)
Double Dehydrohalogenation (strong base) Forms an alkyne (R-C≡C-R) masterorganicchemistry.comAlso forms an alkyne (R-C≡C-R) masterorganicchemistry.com
Reductive Elimination (e.g., Zn) Forms an alkene (R-CH=CH-R) libretexts.orgCan form carbenoid species or undergo coupling

Mechanistic Probes Using Isotopic Labeling (e.g., Deuterium (B1214612) Incorporation)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. ias.ac.inwikipedia.org

In the study of this compound, deuterium (D), a stable isotope of hydrogen, can be used as a mechanistic probe.

Kinetic Isotope Effect (KIE): To confirm whether a C-H bond is broken in the rate-determining step of a reaction, such as in an E2 elimination, a KIE study can be performed. libretexts.org A version of the substrate is synthesized where the hydrogen atom to be removed by the base is replaced with deuterium. The C-D bond is stronger than the C-H bond, so if the C-H bond cleavage is part of the slow step, the deuterated compound will react more slowly than the non-deuterated one. libretexts.org Observing a significant kH/kD ratio (where k is the rate constant) provides strong evidence for the proposed mechanism. researchgate.net

Tracing Reaction Pathways: Deuterium can be incorporated from deuterated reagents or solvents to trace the path of atoms. For example, in reductive debromination reactions using a deuterium source (like D₂O or deuterated silanes), the position of deuterium incorporation in the final product can confirm which bromine was replaced and provide insight into the nature of the radical or anionic intermediates involved. rsc.orglibretexts.org Similarly, studying hydrogen-deuterium exchange under certain conditions can reveal information about the acidity of specific protons in the molecule or intermediates. wikipedia.orglibretexts.org

Spectroscopic and Analytical Characterization for Mechanistic and Structural Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for determining the connectivity and stereochemistry of 1-Bromo-2-(bromomethyl)-3-methylbutane.

High-Resolution ¹H NMR for Proton Environment Analysis

A high-resolution ¹H NMR spectrum would provide detailed information about the different proton environments in the molecule. Based on its structure, a predicted ¹H NMR spectrum would exhibit several distinct signals. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent bromine atoms, with protons closer to the bromine atoms expected to appear at a lower field (higher ppm). Spin-spin coupling between neighboring non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which would be crucial for establishing the connectivity of the carbon skeleton.

Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constant (J) Hz
-CH(CH₃)₂Multiplet------
-CH₂Br (on C1)Doublet of doublets------
-CH(C₂H₂Br)Multiplet------
-CH₂Br (bromomethyl)Doublet of doublets------
-CH(CH₃)₂Doublet------

Note: This is a predicted table. Actual experimental values may vary.

¹³C NMR for Carbon Backbone and Functional Group Identification

¹³C NMR spectroscopy would be employed to identify all the unique carbon atoms in the molecule. The presence of two brominated carbons would be indicated by signals at a characteristically lower field compared to the other alkyl carbons. The chemical shifts of the carbon atoms would provide direct evidence of the carbon backbone and the positions of the functional groups.

Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-CH₂Br)35-45
C2 (-CH)45-55
C3 (-CH)30-40
C4 (-CH₃)15-25
C5 (-CH₃)15-25
C6 (-CH₂Br)35-45

Note: This is a predicted table. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms, providing direct C-H correlations.

Deuterium (B1214612) NMR (²H NMR) in Mechanistic Studies

In studies investigating the reaction mechanisms involving this compound, such as elimination or substitution reactions, deuterium labeling would be a powerful tool. By selectively replacing specific protons with deuterium, ²H NMR spectroscopy could be used to track the fate of these labels during a reaction. This would provide invaluable insights into reaction pathways, intermediates, and transition states.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be utilized to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS conditions, the molecule would be ionized and fragmented in a reproducible manner. The resulting mass spectrum would display a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern, resulting from the cleavage of C-C and C-Br bonds, would produce a series of fragment ions. The analysis of these fragments would provide further confirmation of the compound's structure.

Predicted Key Fragments in the EI-MS of this compound

m/zPossible Fragment
[M]⁺C₆H₁₂Br₂⁺
[M-Br]⁺C₆H₁₂Br⁺
[M-CH₂Br]⁺C₅H₉Br⁺
[C₄H₉]⁺C₄H₉⁺ (loss of both bromine-containing groups)

Note: This is a predicted table. The relative abundances of the fragments would provide further structural clues.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS provides the accurate mass of an ion to within a few parts per million (ppm), which allows for the determination of its elemental formula. This capability is particularly vital in synthetic chemistry to confirm that the target molecule has been formed.

For this compound, HRMS would be used to confirm its elemental composition, C6H12Br2. Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance), which are present in an approximate 1:1 ratio. Consequently, a molecule containing two bromine atoms will show three distinct peaks for the molecular ion cluster:

[M]+ : The peak corresponding to the molecule with two 79Br isotopes.

[M+2]+ : The peak for the molecule containing one 79Br and one 81Br isotope. This peak is typically the most abundant.

[M+4]+ : The peak representing the molecule with two 81Br isotopes.

The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1. HRMS analysis would provide the exact m/z (mass-to-charge ratio) values for these isotopic peaks, allowing for precise formula confirmation.

In addition to the molecular ion, HRMS analysis reveals fragmentation patterns that offer structural insights. Common fragmentation pathways for bromoalkanes involve the cleavage of the carbon-bromine bond or the loss of HBr. For this compound, key fragment ions would also show the characteristic isotopic patterns depending on the number of bromine atoms they contain.

Table 1: Representative HRMS Data for this compound

Ion FormulaCalculated m/zDescriptionIsotopic Pattern
[C6H1279Br2]+241.9302Molecular ion with two 79Br isotopes ([M]+)~25% (relative to M+2)
[C6H1279Br81Br]+243.9282Molecular ion with one 79Br and one 81Br ([M+2]+)~50% (base peak)
[C6H1281Br2]+245.9261Molecular ion with two 81Br isotopes ([M+4]+)~25% (relative to M+2)
[C6H1279Br]+163.0222Fragment from loss of one bromine radical ([M-Br]+)Shows M/M+2 pattern
[C5H979Br]+148.9912Fragment from cleavage and loss of CH2BrShows M/M+2 pattern
[C4H9]+57.0704Isopropyl fragmentN/A

Note: The m/z values are calculated for the most abundant isotopes and serve as examples. Actual experimental values may vary slightly.

Chromatographic Methods for Purification and Purity Assessment in Research

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. In the context of synthetic chemistry research, it is essential for isolating the desired product from byproducts and unreacted starting materials, as well as for assessing its final purity.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which is expected to have a moderate boiling point, GC is an ideal method for monitoring reaction progress and analyzing the purity of the final product. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The retention time (RT) of a compound—the time it takes to travel through the column—is a key characteristic. It is influenced by factors such as the compound's boiling point, its polarity, and the nature of the stationary phase. msu.edu For isomeric compounds, even slight differences in their structure can lead to different retention times, allowing for their separation and quantification. chromforum.org In the synthesis of this compound, potential isomeric byproducts could be identified as distinct peaks in the gas chromatogram.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra for each separated component, enabling positive identification. For halogenated compounds, an electron capture detector (ECD) can also be used, which offers very high sensitivity. oup.com

Table 2: Illustrative GC Parameters for Analysis of this compound

ParameterCondition
Column SH-624 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)
Expected RT ~10-15 minutes (dependent on exact conditions)

Stereochemical Investigations of 1 Bromo 2 Bromomethyl 3 Methylbutane

Chirality and Stereoisomerism in Highly Branched Halogenated Alkanes

Chirality in alkanes arises when a carbon atom is bonded to four distinct substituents, creating a stereocenter. In highly branched halogenated alkanes, the presence of bulky alkyl groups and halogen atoms frequently leads to the formation of such chiral centers. The structure of 1,2-dibromo-3-methylbutane (B87708) (C₆H₁₂Br₂) contains one such stereocenter.

The carbon atom at the C2 position is bonded to four different groups:

A hydrogen atom (-H)

A bromine atom (-Br)

A bromomethyl group (-CH₂Br)

An isopropyl group (-CH(CH₃)₂)

Due to this arrangement, the molecule is chiral and cannot be superimposed on its mirror image. This gives rise to the existence of two stereoisomers, which are enantiomers of each other. These enantiomers are designated as (R)-1,2-dibromo-3-methylbutane and (S)-1,2-dibromo-3-methylbutane, according to the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they rotate plane-polarized light in equal and opposite directions.

Enantioselective Synthesis and Resolution Strategies for Stereoisomers

The synthesis of a single enantiomer of a chiral compound is a primary goal of asymmetric synthesis. For chiral halogenated alkanes like 1,2-dibromo-3-methylbutane, several strategies can be employed to achieve enantiomeric enrichment.

Enantioselective Synthesis: This approach involves creating the chiral center in a way that preferentially yields one enantiomer over the other. This is typically achieved by using chiral catalysts, reagents, or auxiliaries that create a diastereomeric transition state, favoring the formation of one enantiomer. For instance, the enantioselective hydroboration or hydrogenation of a suitably substituted alkene precursor could establish the desired stereochemistry before the introduction of the bromine atoms. researchgate.net Catalytic asymmetric hydroboration is recognized as a direct method for constructing chiral organoboron compounds, which can be precursors to chiral alkanes. researchgate.net

Resolution Strategies: When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), resolution is required to separate them. Since enantiomers have identical physical properties, direct separation is challenging. libretexts.org The most common strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.orgaklectures.com

A typical resolution process for a related chiral compound might involve:

Reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. For example, a racemic chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to form a mixture of diastereomeric esters. libretexts.org

Separating the resulting diastereomers based on differences in solubility or chromatographic behavior.

Regenerating the individual, now separated, enantiomers from their respective diastereomers through a subsequent chemical reaction.

Determination of Enantiomeric Excess and Optical Purity

The success of an enantioselective synthesis or resolution is quantified by the enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. dalalinstitute.com It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively. A racemic mixture has an ee of 0%, while a pure single enantiomer has an ee of 100%. ucalgary.ca

Historically, the purity of a chiral sample was assessed by measuring its optical rotation using a polarimeter, a value known as optical purity. masterorganicchemistry.com While ideally, optical purity and enantiomeric excess are equivalent, modern analytical techniques are now favored for their accuracy and direct measurement of enantiomer ratios. dalalinstitute.com

Modern Analytical Methods for Determining Enantiomeric Excess:

MethodPrinciple
Chiral High-Performance Liquid Chromatography (HPLC) The enantiomers are passed through a column containing a chiral stationary phase. The two enantiomers interact differently with this phase, causing them to travel through the column at different rates and elute separately.
Chiral Gas Chromatography (GC) Similar to chiral HPLC, this method is used for volatile compounds. The enantiomers are separated on a column with a chiral stationary phase. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy In an achiral solvent, enantiomers have identical NMR spectra. However, by adding a chiral solvating agent or a chiral shift reagent, the enantiomers are converted into diastereomeric complexes, which will exhibit distinct signals in the NMR spectrum, allowing for quantification. libretexts.org

The following table illustrates the relationship between enantiomeric excess and the composition of the enantiomeric mixture.

Influence of Stereochemistry on Reaction Regioselectivity and Stereoselectivity

The stereochemistry of a chiral starting material like 1,2-dibromo-3-methylbutane can profoundly influence the outcome of chemical reactions. The existing stereocenter can direct the formation of new stereocenters or dictate the geometry of the product.

Stereoselectivity: In a stereoselective reaction, one stereoisomer is formed preferentially over another. If a reaction on (R)-1,2-dibromo-3-methylbutane created a second chiral center, the existing center would influence the stereochemical outcome, likely leading to an unequal mixture of diastereomers.

Stereospecificity: A stereospecific reaction is one where the stereochemistry of the starting material determines the stereochemistry of the product. For example, in an Sₙ2 reaction at the chiral C2 center, the nucleophile would attack from the side opposite the leaving group (the bromine atom), resulting in a complete inversion of the stereochemical configuration at that center.

Regioselectivity: This refers to the preference for bond-making or bond-breaking in one direction over all other possibilities. While primarily governed by electronic and steric factors, the stereochemistry of a bulky chiral molecule can influence which region of the molecule is more accessible to a reagent, thereby affecting regioselectivity.

Furthermore, the concept of prochirality is relevant. numberanalytics.comnumberanalytics.compressbooks.pub Although the two hydrogen atoms on the -CH₂Br group at C1 are chemically equivalent in an achiral environment, they are diastereotopic because of the existing chiral center at C2. This means they are in different spatial environments and could react at different rates with a chiral reagent. Enzymes, in particular, can distinguish between such prochiral groups. fiveable.melibretexts.org

Computational Modeling of Stereoisomeric Conformations and Energy Minima

Computational chemistry provides powerful tools for investigating the three-dimensional structures and relative stabilities of molecules. For the enantiomers of 1,2-dibromo-3-methylbutane, computational modeling can be used to perform a conformational analysis. libretexts.org

Molecules are not static; they exist as an equilibrium of different spatial arrangements called conformations, which arise from rotation around single bonds. chemistrysteps.com For a branched alkane, these rotations can lead to numerous conformers with different potential energies. The most stable conformations, known as energy minima, are those that minimize steric and torsional strain. libretexts.org

Using methods like Density Functional Theory (DFT), researchers can:

Calculate Potential Energy Surfaces: By systematically rotating the bonds (e.g., the C2-C3 bond), a potential energy surface can be generated, identifying the most stable staggered conformations (energy minima) and the least stable eclipsed conformations (energy maxima). youtube.com

Predict Conformational Populations: The relative energies of the different conformers can be used to predict their populations at a given temperature. In highly branched structures, steric hindrance between the bulky isopropyl and bromine substituents plays a major role in determining the lowest energy conformation. ucl.ac.uk

Simulate Spectroscopic Properties: The calculated structures and energies of the conformers can be used to simulate spectra (e.g., VCD or NMR), which can then be compared with experimental data to confirm the absolute configuration and predominant conformations of the molecule in solution. researchgate.net For a similar molecule, (S)-(+)-1-bromo-2-methylbutane, computational studies have shown it to exist in several conformations. researchgate.net

This computational approach is invaluable for understanding how the stereochemistry of the molecule influences its preferred shape, which in turn affects its reactivity.

Theoretical and Computational Chemistry Approaches to 1 Bromo 2 Bromomethyl 3 Methylbutane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules. For a molecule such as 1-Bromo-2-(bromomethyl)-3-methylbutane, DFT can be employed to calculate its optimized geometry, electronic energy, and various other properties that govern its chemical behavior. These calculations involve solving approximations of the Schrödinger equation to map the electron density and determine the molecule's energetic landscape.

A key application of quantum chemical calculations is the characterization of transition states for chemical reactions. For this compound, which is a primary alkyl halide, nucleophilic substitution reactions (both SN1 and SN2) are of significant interest. askfilo.com

SN2 Pathway : DFT calculations can model the concerted, single-step mechanism of an SN2 reaction. askfilo.com This involves identifying the transition state where the nucleophile is partially bonded to the electrophilic carbon atom while the bromide leaving group is partially detached. Computational methods can determine the activation energy of this process, providing insight into the reaction kinetics. The steric hindrance caused by the bulky isopropyl group and the adjacent bromomethyl group would be expected to influence the energy of this transition state.

SN1 Pathway : Although less likely for a primary halide, the potential for an SN1 reaction involving a carbocation intermediate can also be investigated. askfilo.com Calculations would focus on the stability of the primary carbocation that would form upon the departure of a bromide ion. Rearrangements of this carbocation to a more stable secondary or tertiary carbocation could also be modeled, and the transition states for such hydride or alkyl shifts can be characterized.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the bromine atoms due to their lone pairs of electrons, while the LUMO would be associated with the antibonding σ* orbitals of the C-Br bonds.

Charge Distribution : Calculating the partial atomic charges reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the carbon atoms bonded to the bromine atoms are expected to carry a significant partial positive charge, making them susceptible to nucleophilic attack. A molecular electrostatic potential (MEP) map would visually represent these charge distributions, highlighting regions of positive potential (electrophilic) and negative potential (nucleophilic).

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics is excellent for electronic properties, Molecular Dynamics (MD) simulations are better suited for studying the dynamic behavior of molecules, including their conformational flexibility and interactions with the environment. MD simulations use classical mechanics to model the movements of atoms over time.

For a flexible molecule like this compound, with several rotatable single bonds, a vast number of conformations are possible. nih.gov MD simulations can explore the potential energy surface to identify the most stable, low-energy conformers and the energy barriers between them. Studies on the related compound (S)-(+)-1-bromo-2-methylbutane have shown that it exists in several conformations, and the relative populations of these can be calculated. researchgate.net

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic parameters from the fundamental principles of quantum mechanics. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. For this compound, this would help assign specific absorption bands to the stretching and bending modes of its functional groups, such as the C-Br, C-H, and C-C bonds.

NMR Spectroscopy : It is possible to compute NMR chemical shifts (1H and 13C) and spin-spin coupling constants. These predicted values, when compared to experimental NMR data, can help to definitively assign the structure and stereochemistry of the molecule. For instance, theoretical calculations were used to compare with experimental vibrational circular dichroism (VCD) spectra to determine the absolute configuration of (S)-(+)-1-bromo-2-methylbutane. researchgate.net

A theoretical prediction of key spectroscopic data for this compound is summarized in the table below. These values are typically calculated using DFT methods.

Parameter Predicted Value Range Significance
13C NMR Chemical Shift (CH2Br)35 - 45 ppmIdentifies the carbon atoms directly attached to bromine.
13C NMR Chemical Shift (CH)45 - 55 ppmIdentifies the tertiary carbon atom.
1H NMR Chemical Shift (CH2Br)3.4 - 3.8 ppmIdentifies the protons on the carbons attached to bromine.
IR Stretch (C-Br)500 - 650 cm-1Corresponds to the carbon-bromine bond stretching vibration.

Note: These are estimated ranges based on typical values for similar functional groups and are not the result of a specific calculation for this molecule.

Structure-Reactivity Relationships Derived from Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a molecule's chemical structure with a specific activity, such as its reaction rate or biological effect. nih.govopenmedicinalchemistryjournal.com These models are built by calculating a set of molecular descriptors and then using mathematical methods to find a relationship between these descriptors and the observed activity. mdpi.com

For this compound, a QSAR study could be developed to predict its reactivity in a particular class of reactions or its potential toxicity. The process would involve:

Descriptor Calculation : Computing a wide range of descriptors for a series of related haloalkanes. These can include constitutional, topological, geometric, and electronic descriptors. The PubChem database lists several computed descriptors for this molecule. nih.gov

Model Building : Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create a mathematical model that links the descriptors to the activity. openmedicinalchemistryjournal.com

Validation : Rigorously testing the model's predictive power using both internal and external validation sets of compounds.

Such a model could reveal which molecular features are most important for determining the reactivity of this class of compounds, providing valuable insights for designing new molecules with desired properties. nih.gov

Below is a table of some computationally derived descriptors for this compound, which could be used in developing QSAR models.

Descriptor Name Computed Value Reference
Molecular Weight243.97 g/mol nih.gov
XLogP3-AA (LogP)3.3 nih.gov
Rotatable Bond Count3 nih.gov
Topological Polar Surface Area0 Ų nih.gov
Complexity48.5 nih.gov

Future Research Directions and Unaddressed Challenges

Sustainable Synthesis of 1-Bromo-2-(bromomethyl)-3-methylbutane (e.g., Green Chemistry Methods)

The development of environmentally benign synthetic routes to this compound is a significant area for future research. Traditional bromination methods often rely on hazardous reagents and produce substantial waste. Green chemistry principles offer a framework for creating more sustainable processes. rsc.orguni-saarland.denih.gov

Future research could focus on several key areas:

Atom-Economic Brominating Agents: Investigating the use of milder and more atom-economical brominating agents than elemental bromine is crucial. N-bromoamides, for instance, are often easier to handle and can offer improved selectivity. rsc.org

Catalytic Approaches: The development of catalytic methods for the dibromination of suitable precursors would be a significant advancement. This could involve exploring transition-metal catalysis or organocatalysis to achieve high efficiency and selectivity under mild conditions.

Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives such as supercritical fluids, ionic liquids, or even water (potentially using micellar catalysis) would greatly enhance the sustainability of the synthesis. rsc.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control for reactions involving hazardous reagents. d-nb.infonih.govbohrium.com Implementing a flow synthesis for this compound could lead to a safer and more efficient manufacturing process.

A hypothetical comparison of a traditional versus a potential green synthesis is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for this compound

Parameter Traditional Method (Hypothetical) Green Chemistry Approach (Proposed)
Brominating Agent Elemental Bromine (Br₂) N-Bromosuccinimide (NBS) with a catalyst
Solvent Carbon Tetrachloride (CCl₄) Ethyl acetate (B1210297) or flow chemistry with minimal solvent
Byproducts HBr, unreacted Br₂ Succinimide (recyclable)
Energy Input High temperature reflux Photochemical or mild thermal activation
Safety Concerns Highly corrosive and toxic reagents, hazardous solvent Reduced toxicity of reagents, safer solvent/process

Development of Novel Reagents and Catalysts for Highly Selective Transformations

The two bromine atoms in this compound, being on adjacent carbons, present opportunities for selective functionalization. Future research should aim to develop novel reagents and catalysts that can differentiate between these two positions, or that can facilitate unique transformations.

Key research avenues include:

Regioselective and Stereoselective Reactions: Designing catalysts that can selectively substitute one bromine atom over the other, or that can control the stereochemical outcome of subsequent reactions. rsc.org

Domino Reactions: Exploring reagents that can initiate a cascade of reactions, leading to the rapid construction of complex molecular architectures from this relatively simple starting material.

Organometallic Transformations: Investigating the formation of organometallic intermediates, such as Grignard or organolithium reagents, and their subsequent reactions to form new carbon-carbon and carbon-heteroatom bonds.

Advanced Mechanistic Studies Using Ultrafast Spectroscopy or Single-Molecule Techniques

The presence of two bromine atoms in close proximity suggests the possibility of interesting intramolecular interactions and complex reaction dynamics. Advanced spectroscopic techniques could provide unprecedented insight into the mechanisms of reactions involving this compound.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy could be used to probe the initial steps of its photochemical reactions, such as C-Br bond cleavage and potential roaming-mediated isomerization pathways, similar to studies on geminal tri-bromides. nih.govresearchgate.netwarwick.ac.ukbham.ac.uk This could reveal the lifetimes of reactive intermediates and the dynamics of solvent cage effects.

Single-Molecule Spectroscopy: While challenging, single-molecule techniques could potentially be employed to study the kinetics of its reactions at surfaces or within confined environments, providing a deeper understanding of reaction mechanisms without ensemble averaging.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is another fertile ground for future research.

Photochemistry: Irradiation with UV light could lead to homolytic cleavage of the C-Br bonds, generating radical intermediates. The subsequent reactions of these radicals, such as intramolecular cyclization or intermolecular additions, could be explored for synthetic applications. The presence of two bromine atoms might lead to sequential or concerted bond cleavage, a question that could be addressed through detailed mechanistic studies.

Electrochemistry: The electrochemical reduction of this compound at a cathode could lead to the sequential or simultaneous cleavage of the C-Br bonds. tsijournals.com This could provide a controlled method for generating carbanionic or radical intermediates, which could then be trapped by electrophiles or undergo intramolecular reactions. The potential for reductive cyclization to form a cyclopropane (B1198618) ring is a particularly intriguing possibility. researchgate.netresearchgate.net

Potential for Derivatization into Precursors for Advanced Materials Science

While currently lacking specific applications in materials science, the structure of this compound suggests its potential as a versatile building block for the synthesis of advanced materials.

Polymer Synthesis: The two bromine atoms could serve as initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), leading to the formation of polymers with unique architectures. It could also be used as a cross-linking agent in polymerization reactions.

Functional Monomers: Derivatization of one or both bromine atoms could lead to novel monomers for the synthesis of specialty polymers with tailored properties, such as flame retardancy (due to the bromine content), altered refractive index, or specific functionalities for sensing or biomedical applications.

Liquid Crystals and Organic Electronics: The introduction of this branched, dibrominated alkyl group into larger molecular scaffolds could influence their physical properties, potentially leading to new liquid crystalline materials or components for organic electronic devices.

Future research in these areas will be crucial to unlock the full potential of this compound and establish its place as a valuable tool in both fundamental and applied chemical research.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-2-(bromomethyl)-3-methylbutane, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via radical bromination or sequential halogenation of 2-(bromomethyl)-3-methylbutane. For example, photochemical bromination using N-bromosuccinimide (NBS) under UV light in CCl₄ may yield the di-brominated product. Reaction temperature (25–40°C) and stoichiometry (1:1.2 molar ratio of precursor to NBS) are critical to minimize polybromination byproducts. Post-synthesis purification via fractional distillation (bp ~143–145°C, inferred from analogous compounds ) or column chromatography (hexane:ethyl acetate, 9:1) is recommended. Monitor purity using GC-MS or ¹H NMR (characteristic signals: δ 3.4–3.6 ppm for CH₂Br groups) .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

  • Methodological Answer : ¹³C NMR is effective for differentiation: the primary bromine (C1) resonates at δ 30–35 ppm, while the secondary bromomethyl group (C2) appears at δ 40–45 ppm. In contrast, isomers like 1-bromo-3-methylbutane show a single Br signal at δ 35 ppm . Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 228/230 (Br isotopic pattern) and fragmentation peaks at m/z 149 ([C₅H₉Br]⁺) and m/z 93 ([C₄H₉]⁺). IR spectroscopy confirms C-Br stretches at 550–650 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : The compound is likely flammable (similar to 1-bromo-3-methylbutane ) and a potential irritant. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in amber glass bottles at 2–8°C, away from bases or reducing agents to prevent exothermic decomposition. Spills require neutralization with sodium bicarbonate and disposal via halogenated waste streams .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution (SN2 vs. SN1) reactions?

  • Methodological Answer : The primary bromide (C1) favors SN2 mechanisms due to minimal steric hindrance, while the secondary bromomethyl group (C2) may undergo SN1 in polar protic solvents (e.g., ethanol/water). Kinetic studies using varying nucleophiles (e.g., NaI in acetone for SN2; AgNO₃ in EtOH for SN1) can quantify pathway dominance. For example, reaction with KCN in DMF at 60°C yields 2-cyano-3-methylbutane (SN2), whereas AgNO₃ promotes elimination to form alkenes (e.g., 3-methyl-1-pentene via β-hydride elimination) .

Q. What computational methods predict the thermodynamic stability and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates bond dissociation energies (C-Br: ~240 kJ/mol) and electrostatic potential maps to identify reactive sites. QSPR models correlate logP (estimated 2.8) with solubility in organic solvents. Molecular dynamics simulations (AMBER force field) predict aggregation behavior in aqueous solutions, critical for designing delivery systems .

Q. How can competing elimination and substitution pathways be controlled during Grignard reagent synthesis from this compound?

  • Methodological Answer : To favor Grignard formation (RMgBr), use ultra-dry THF and magnesium turnings under inert atmosphere. Slow addition of the bromide (0.1 M in THF) at −10°C suppresses elimination. Monitor reaction progress via gas evolution and color change (grayish suspension). Quenching with D₂O confirms successful reagent formation (GC-MS detection of deuterated alkane) .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions using this compound?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–75%) may stem from Pd catalyst choice (Pd(PPh₃)₄ vs. Pd(OAc)₂) or boronic acid steric effects. Design a DOE (Design of Experiments) varying temperature (80–120°C), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. dioxane). LC-MS tracking of intermediates identifies side products (e.g., homocoupling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.